molecular formula C26H22N4O2S2 B383286 10-Methyl-12-[3-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene CAS No. 379251-72-6

10-Methyl-12-[3-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene

Cat. No.: B383286
CAS No.: 379251-72-6
M. Wt: 486.6g/mol
InChI Key: KGPGPUBNKKVOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(12),2(6),8,10-tetraene is a complex organic molecule characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(12),2(6),8,10-tetraene typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the methyl and phenoxy groups. Key steps include:

  • Formation of the Tricyclic Core : This involves cyclization reactions using appropriate starting materials such as substituted anilines and thiols under acidic or basic conditions.
  • Introduction of Methyl Groups : Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Attachment of Phenoxy Groups : This step involves nucleophilic aromatic substitution reactions where phenol derivatives react with the tricyclic core.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(12),2(6),8,10-tetraene undergoes various types of chemical reactions, including:

  • Oxidation : The sulfur atoms in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution : The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction : Lithium aluminum hydride, catalytic hydrogenation.
  • Substitution : Amines, thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(12),2(6),8,10-tetraene has several applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
  • Biology : Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfur and nitrogen atoms.
  • Medicine : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
  • Industry : Utilized in the development of advanced materials, such as polymers with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(12),2(6),8,10-tetraene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(12),2(6),8,10-tetraene stands out due to its unique tricyclic structure and the presence of multiple heteroatoms. Similar compounds include:

  • 10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene : Lacks the phenoxy groups, resulting in different reactivity and applications.
  • 12-Phenoxy-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene : Similar structure but without the methyl groups, affecting its chemical properties and biological activity.

These comparisons highlight the unique features of 10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(12),2(6),8,10-tetraene , making it a valuable compound for further research and development.

Properties

CAS No.

379251-72-6

Molecular Formula

C26H22N4O2S2

Molecular Weight

486.6g/mol

IUPAC Name

10-methyl-12-[3-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene

InChI

InChI=1S/C26H22N4O2S2/c1-13-27-23(21-17-8-4-10-19(17)33-25(21)29-13)31-15-6-3-7-16(12-15)32-24-22-18-9-5-11-20(18)34-26(22)30-14(2)28-24/h3,6-7,12H,4-5,8-11H2,1-2H3

InChI Key

KGPGPUBNKKVOBH-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC(=CC=C4)OC5=C6C7=C(CCC7)SC6=NC(=N5)C

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC(=CC=C4)OC5=C6C7=C(CCC7)SC6=NC(=N5)C

Origin of Product

United States

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